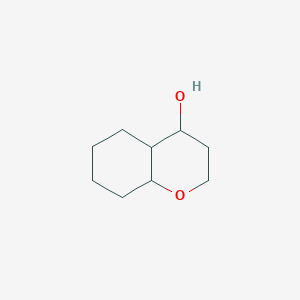

Octahydrochromen-4-ol

Description

Properties

Molecular Formula |

C9H16O2 |

|---|---|

Molecular Weight |

156.22 g/mol |

IUPAC Name |

3,4,4a,5,6,7,8,8a-octahydro-2H-chromen-4-ol |

InChI |

InChI=1S/C9H16O2/c10-8-5-6-11-9-4-2-1-3-7(8)9/h7-10H,1-6H2 |

InChI Key |

VSFYAFAAVATPMP-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC2C(C1)C(CCO2)O |

Origin of Product |

United States |

Preparation Methods

Prins Cyclization of (−)-Isopulegol with Aldehydes

The most established and studied method for synthesizing octahydrochromen-4-ol involves the Prins cyclization of (−)-isopulegol with aldehydes, such as thiophene-2-carbaldehyde or benzaldehyde, catalyzed by acid catalysts.

1.1. Acid-Modified Clay Catalysts

- Acid-modified clays such as montmorillonites (K-10, K-30), acid-treated illite, glauconite, and synthetic aluminosilicate AS-36 have been used as heterogeneous catalysts.

- The reaction can be conducted solvent-free or in cyclohexane.

- Key parameters affecting yield and selectivity include reaction temperature, catalyst-to-reagent ratio, drying conditions of the solid catalyst, and initial reagent concentrations.

- Conversion of isopulegol ranges from 70.8% to 99.0% after 1 hour, with overall selectivity to octahydro-2H-chromenol between 78.5% and 82.0%.

- Diastereomeric ratio (4R/4S) varies from 3.7 to 4.9 depending on acid site concentration in the catalyst (from 153 to 47 μmol/g).

- Lower acid site concentration and lower drying temperature of illite favor the formation of the 4R isomer, which is the preferred diastereomer.

- The reaction mechanism involves both consecutive and parallel pathways, with only the 4R diastereomer undergoing dehydration to chromenes byproducts.

- Kinetic modeling of the reaction has been developed to quantitatively describe these observations.

- Acid-modified illite L-1 clay is highlighted as a promising catalyst for efficient synthesis with analgesic activity of the product.

| Catalyst Type | Conversion (%) | Selectivity to this compound (%) | 4R/4S Ratio | Acid Sites (μmol/g) |

|---|---|---|---|---|

| Montmorillonite K-10 | 70.8 - 99.0 | 78.5 - 82.0 | 3.7 - 4.9 | 153 - 47 |

| Acid-treated Illite | Similar range | Similar range | Increases with lower acid sites | See above |

Data derived from acid-modified clay catalysis studies

Beta Zeolite Catalysts in Prins Cyclization

2.1. Synthesis of Beta Zeolite Catalysts

- Beta zeolites are synthesized hydrothermally using silica, alumina, and tetraethylammonium hydroxide (TEAOH) as the structure-directing agent.

- Parameters such as synthesis temperature (135–150 °C), time (15–20 hours), mode of stirring (rotation vs. static), and gel ripening significantly influence the catalyst's physicochemical properties.

- Post-synthesis, the zeolite is washed, dried at 110 °C, and calcined at 525 °C for 7 hours to remove organic templates.

- Sodium forms of Beta zeolites are converted to proton forms (H-Beta) by ion exchange with NH4NO3 solution.

- Protonated Beta zeolites exhibit strong Brønsted acidity, critical for catalyzing the Prins cyclization of (−)-isopulegol with benzaldehyde.

- The best-performing Beta zeolite catalyst synthesized at 150 °C under rotation for 17 hours achieved:

- (−)-Isopulegol conversion: 93%

- Selectivity to this compound: 79%

- The catalytic activity correlates with the concentration and nature of acid sites, crystallinity, and morphology of the Beta zeolite.

- Characterization techniques used include XRD, NMR (27Al-MAS, 29Si-MAS), FTIR, nitrogen physisorption, and electron microscopy to confirm the Beta zeolite phase and acid site distribution.

| Synthesis Parameter | Effect on Catalyst Properties | Catalytic Outcome in Prins Cyclization |

|---|---|---|

| Temperature (135-150 °C) | Higher temperature improves crystallinity and acidity | Increased conversion and selectivity |

| Synthesis time (15-20 h) | Longer time favors crystal growth and acid site formation | Higher conversion and selectivity |

| Stirring mode (rotation/static) | Rotation leads to more uniform crystals and acid sites | Enhanced catalytic performance |

| Ion-exchange to H-Beta | Provides Brønsted acid sites essential for catalysis | High conversion and selectivity |

Summary of Beta zeolite catalyst synthesis and catalytic evaluation

Comparative Analysis of Catalysts and Reaction Conditions

| Catalyst Type | Solvent | Conversion (%) | Selectivity (%) | Diastereomeric Ratio (4R/4S) | Notes |

|---|---|---|---|---|---|

| Acid-modified clays | None / Cyclohexane | 70.8 - 99.0 | 78.5 - 82.0 | 3.7 - 6.8 | Solvent-free favors higher selectivity; 4R favored by weak Brønsted acid sites |

| Beta zeolite (H-Beta) | Not specified | ~93 | ~79 | Not specified | High crystallinity and acid site concentration critical for performance |

Chemical Reactions Analysis

Types of Reactions: Octahydrochromen-4-ol undergoes various chemical reactions, including:

Oxidation: This reaction can convert this compound into its corresponding ketone or aldehyde derivatives.

Reduction: Reduction reactions can further saturate the compound or reduce any oxidized derivatives back to this compound.

Substitution: Substitution reactions can introduce different functional groups into the chromene structure, potentially altering its properties and applications.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Various reagents, depending on the desired substitution, such as halogens or alkyl groups, can be used under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chromanone derivatives, while substitution can introduce new functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Octahydrochromen-4-ol is a bicyclic organic compound featuring a saturated octahydro framework and a chromene structure. Its chemical formula is , and it has a hydroxyl group (-OH) at the 4-position of the chromene ring. Chromene derivatives, including this compound, are known for their diverse applications in pharmaceuticals and as bioactive agents.

This compound Derivatives

- Octahydrochromene Derivatives Octahydrochromene derivatives can be synthesized through Prins cyclization, a reaction involving a homoallylic alcohol and a carbonyl compound, catalyzed by Brønsted or Lewis acids .

- 3,4,4a,5,6,7,8,8a-Octahydrochromen-2-one This compound from Clerodendrum infortunatum shows better binding affinity than standard drugs and can act as a lead compound from natural sources .

Structural Similarity

Several compounds share structural similarities with this compound:

| Compound Name | Structure Type | Notable Activities |

|---|---|---|

| Tetrahydroquinoline | Bicyclic | Antimicrobial properties |

| Dihydrocoumarin | Bicyclic | Antioxidant and anti-inflammatory effects |

| Isopulegol | Monoterpenoid | Antiviral and anti-inflammatory properties |

| Octahydrocoumarin | Bicyclic | Potential use in flavoring and fragrance |

Mechanism of Action

The mechanism of action of octahydrochromen-4-ol involves its interaction with specific molecular targets and pathways. For instance, its analgesic activity may be attributed to its ability to modulate pain receptors or inhibit inflammatory mediators. The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound .

Comparison with Similar Compounds

Terpinen-4-ol: A monoterpene alcohol with similar structural features but different biological activities.

α-Terpineol: Another monoterpene alcohol with applications in fragrances and potential antimicrobial properties.

Uniqueness: Octahydrochromen-4-ol is unique due to its saturated chromene structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications set it apart from other similar compounds.

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing Octahydrochromen-4-ol with high yield and purity?

- Methodological Answer : Synthesis typically involves catalytic hydrogenation or cyclization reactions under controlled conditions. Key parameters include:

- Temperature : 80–120°C for hydrogenation to stabilize intermediates.

- Solvents : Polar aprotic solvents (e.g., DMF or THF) to enhance solubility and reaction kinetics.

- Catalysts : Palladium on carbon (Pd/C) or Raney nickel for selective hydrogenation of chromene precursors.

- Purification : Column chromatography with silica gel (ethyl acetate/hexane gradients) followed by recrystallization for high purity (>95%) .

- Validation : Confirm purity via HPLC (C18 column, methanol/water mobile phase) and structural identity via H/C NMR .

Q. How should researchers characterize the molecular structure of this compound to confirm its identity?

- Methodological Answer : Use a multi-technique approach:

- Spectroscopy : H NMR (δ 1.2–2.8 ppm for cyclohexane protons) and C NMR (δ 20–35 ppm for CH groups).

- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion [M+H] (e.g., m/z 166.12 for CHO).

- X-ray Crystallography : Resolve stereochemistry and confirm chair conformations of the octahydro scaffold (if single crystals are obtainable) .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of vapors (potential respiratory irritant).

- Storage : In amber glass vials under nitrogen at 2–8°C to prevent oxidation.

- Waste Disposal : Neutralize with aqueous sodium bicarbonate before incineration .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data reported for this compound derivatives?

- Methodological Answer :

- Data Triangulation : Cross-validate results using orthogonal assays (e.g., in vitro enzyme inhibition vs. cell-based viability assays).

- Batch Analysis : Compare purity levels (e.g., trace solvent residues may inhibit activity).

- Structural Reanalysis : Verify stereochemical consistency via NOESY NMR or computational docking (e.g., AutoDock Vina) to identify active conformers .

Q. What methodologies are recommended for assessing the three-dimensional conformation of this compound and its impact on biological activity?

- Methodological Answer :

- Computational Modeling : Perform DFT calculations (B3LYP/6-31G*) to optimize geometry and calculate electrostatic potential surfaces.

- Molecular Dynamics (MD) : Simulate ligand-receptor interactions (e.g., with GROMACS) to study conformational flexibility in aqueous environments.

- Experimental Validation : Correlate computational data with experimental IC values from enzyme assays (e.g., COX-2 inhibition) .

Q. How should experimental designs be structured to ensure reproducibility in pharmacological studies of this compound?

- Methodological Answer :

- Blinding : Use double-blind protocols for in vivo studies to minimize bias.

- Controls : Include vehicle-only and positive controls (e.g., aspirin for anti-inflammatory assays).

- Replication : Perform triplicate experiments across independent labs to confirm dose-response trends.

- Documentation : Follow CONSORT-EHEALTH guidelines for transparent reporting of methods, including raw data deposition in repositories like Zenodo .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.